7-Allylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-prop-2-enyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-6,12H,1,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQLKFSZGNOWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Allylindoline and Functionalized Indoline Derivatives
Amino-Claisen Rearrangement Protocols for 7-Allylindoline Synthesis
The amino-Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift of an N-allylaniline or related substrate, provides a powerful tool for the C-allylation of the aromatic ring, directly leading to precursors of various heterocyclic compounds. The application of this rearrangement to 1-N-allylindoline substrates offers a direct route to this compound.
Lewis Acid Catalysis in 1-N-Allylindoline Transformations
The thermal amino-Claisen rearrangement often requires harsh reaction conditions. To circumvent this, Lewis acid catalysis has been effectively employed to promote the transformation of 1-N-allylindolines to 7-allylindolines under milder conditions. The coordination of a Lewis acid to the nitrogen atom of the indoline (B122111) ring enhances the electrophilicity of the allyl group and facilitates the rsc.orgrsc.org-sigmatropic rearrangement through a charge-accelerated process. dicp.ac.cn
Several Lewis acids have been shown to effectively catalyze this transformation. Notably, Zinc chloride (ZnCl₂) in N,N-dimethylformamide (DMF) has been utilized to promote the rearrangement of various 1-N-allylindolines to their corresponding 7-allyl isomers. dicp.ac.cn Another effective Lewis acid catalyst is the boron trifluoride-diethyl ether complex (BF₃·OEt₂), which has been demonstrated to catalyze the amino-Claisen rearrangement of N-allylarylamines, providing a mild and efficient one-pot entry to 2-allylarylamines. tsijournals.com The use of BF₃·OEt₂ has been shown to shorten reaction times and reduce the formation of by-products. tsijournals.com
The choice of Lewis acid can significantly influence the reaction conditions and outcomes. For instance, the ZnCl₂-DMF system has been shown to be effective for substrates with both electron-donating and electron-withdrawing groups on the aromatic ring, though substrates with electron-donating functionalities tend to rearrange at lower temperatures. dicp.ac.cn
| Lewis Acid Catalyst | Substrate | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| ZnCl₂ in DMF | 1-N-allylindoline | This compound | Heating | Good | dicp.ac.cn |
| BF₃·OEt₂ | N-allylaniline | 2-allylaniline | Mild conditions | 50-60% | tsijournals.com |
Regioselectivity and Stereoelectronic Control in Amino-Claisen Rearrangements
The regioselectivity of the amino-Claisen rearrangement of 1-N-allylindolines is a critical aspect, with the potential for the allyl group to migrate to either the C5 or C7 position of the indoline ring. The preferential formation of the this compound isomer is governed by stereoelectronic factors. The rearrangement proceeds through a concerted pericyclic transition state, and its regiochemical outcome is influenced by the electronic properties of the substituents on the aromatic ring and the substitution pattern of the allyl moiety. dicp.ac.cn
For 1-N-allylindolines, the migration to the C7 position is generally favored. This regioselectivity can be rationalized by considering the stability of the transition state, which is influenced by the electronic nature of the indoline ring. The reaction is believed to proceed through a transition state that resembles the lowest energy valence-bond resonance form. nih.gov The presence of electron-donating groups on the aromatic ring can further influence the regioselectivity by stabilizing the positive charge that develops on the aromatic ring during the rearrangement. In the case of 6-allyloxyindoles, heating leads to a regioselective Claisen rearrangement to afford the corresponding 7-allylindoles. rsc.orgrsc.org
The stereoelectronic control is a manifestation of the orbital interactions in the transition state. The suprafacial alignment of the participating orbitals in the rsc.orgrsc.org-sigmatropic shift dictates the stereochemical outcome of the reaction. The reaction proceeds preferentially through a chair-like transition state, which minimizes steric interactions and leads to a high degree of stereocontrol. organic-chemistry.org
One-Pot and Cascade Synthesis Approaches to this compound Structures
The development of one-pot and cascade reactions is highly desirable in organic synthesis as they offer increased efficiency by minimizing purification steps and reducing waste. The amino-Claisen rearrangement has been successfully integrated into one-pot procedures for the synthesis of this compound and its derivatives. For example, a facile one-pot synthesis of 7-allylindolines can be achieved through the Lewis acid-catalyzed amino-Claisen rearrangement of 1-N-allylindolines. dicp.ac.cn
Cascade reactions that incorporate the amino-Claisen rearrangement allow for the rapid construction of complex molecular architectures from simple starting materials. While specific examples of cascade reactions leading directly to this compound are not extensively detailed in the provided search results, the principle of cascade synthesis has been applied to the formation of other functionalized indolines. For instance, a post-Ugi/diastereoselective cascade reaction has been developed for the construction of spiroindolines in a one-pot protocol. rsc.org Similarly, other one-pot, two-step cascade syntheses have been reported for complex heterocyclic systems. nih.gov These examples highlight the potential for designing cascade sequences that could culminate in the formation of this compound structures.
Transition Metal-Catalyzed Annulation and Cyclization Routes to Indoline Scaffolds
Transition metal catalysis offers a versatile and powerful platform for the synthesis of indoline scaffolds through various annulation and cyclization strategies. These methods often provide high levels of chemo-, regio-, and enantioselectivity.
Nickel/Photoredox Dual Catalysis in Indoline Formation
A highly regioselective synthesis of indolines has been achieved through a nickel/photoredox dual catalytic system. acs.orgorganic-chemistry.orgnih.govnih.gov This method allows for the one-step synthesis of 3-substituted indolines from iodoacetanilides and alkenes with very high regioselectivity. acs.orgorganic-chemistry.org The reaction leverages the ability of a photoredox catalyst to act as a controlled single-electron transfer agent in a multi-oxidation state nickel catalytic cycle. acs.orgnih.gov
The proposed mechanism involves the oxidation of a Ni(II) intermediate to a Ni(III) species, which is necessary to facilitate the challenging C-N bond-forming reductive elimination. acs.orgnih.gov This reductive elimination produces a Ni(I) complex, which is then reduced back to the active Ni(0) catalyst by the photoredox catalyst, completing the catalytic cycle. acs.orgnih.gov This dual catalytic approach has demonstrated the utility of photoredox catalysis in enabling transformations that are difficult to achieve through traditional methods. organic-chemistry.org
| Catalytic System | Starting Materials | Product | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Nickel/Photoredox | Iodoacetanilides and Alkenes | 3-Substituted Indolines | Oxidation to Ni(III) to enable C-N reductive elimination | acs.orgorganic-chemistry.orgnih.govnih.gov |
Palladium-Catalyzed Asymmetric Hydrogenation of Indoles to Indolines
The asymmetric hydrogenation of indoles represents one of the most direct and atom-economical methods for the synthesis of chiral indolines. Palladium-catalyzed asymmetric hydrogenation has emerged as a highly effective strategy for this transformation. nih.govresearchgate.net This method often employs chiral phosphine (B1218219) ligands to induce enantioselectivity.
A key development in this area is the use of sterically hindered chiral bisphosphine ligands, which play a crucial role in the enantioselective control of the hydrogenation process. nih.gov For instance, the use of the trans-chelating chiral diphosphine PhTRAP has been shown to be essential for achieving high enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation of indoles. acs.orgresearchgate.net In palladium-catalyzed systems, large sterically hindered chiral bisphosphine ligands create a chiral pocket that influences the stereochemical outcome of the hydrogenation.
Furthermore, the presence of a strong Brønsted acid has been found to be important in the palladium-catalyzed asymmetric hydrogenation of unprotected indoles. dicp.ac.cnacs.org The Brønsted acid is believed to activate the indole (B1671886) substrate towards hydrogenation. acs.org This methodology has been successfully applied to the synthesis of a variety of chiral 3-substituted indolines with excellent yields and high enantiomeric ratios. nih.gov One-pot procedures combining intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation have also been developed, providing a concise and enantioselective route to optically active indolines. rsc.orgdicp.ac.cn
| Catalyst System | Substrate | Product | Chiral Ligand Example | Key Additive | Enantioselectivity | Reference |
|---|---|---|---|---|---|---|
| Palladium | Unprotected 3-Substituted Indoles | Chiral 3-Substituted Indolines | Sterically hindered bisphosphines | Strong Brønsted Acid | up to 94.4:5.6 er | nih.gov |
| Rhodium | N-protected Indoles | Chiral Indolines | PhTRAP | - | up to 98% ee | acs.orgresearchgate.net |
Copper-Mediated Intramolecular C-Arylation Strategies for Indoline Synthesis
Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of C-N bonds. In the context of indoline synthesis, copper-mediated intramolecular C-arylation strategies have been developed to construct the indoline core through the formation of the N-aryl bond. These methods typically involve the cyclization of a suitably functionalized N-aryl precursor.
One common approach involves the intramolecular amination of an ortho-halo- or ortho-activated N-alkenylaniline derivative. While specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, the general strategy has been successfully applied to a variety of substituted indolines. For instance, a facile one-pot condensation reaction using copper as a mediator has been developed for the synthesis of quinazolinone derivatives, showcasing the utility of copper in facilitating intramolecular C-N bond formation. nih.govrsc.org
The synthesis of quinindoline derivatives through a copper-catalyzed dual cyclization further highlights the capability of copper to mediate complex intramolecular C-N coupling reactions. nih.gov A plausible mechanism for such transformations involves the initial coordination of the copper catalyst to the nitrogen atom, followed by oxidative addition to the C-X bond (where X is a halide) and subsequent reductive elimination to form the indoline ring.
| Starting Material | Copper Catalyst | Product | Yield (%) |
| N-(2-bromophenyl)but-3-en-1-amine | CuI | 5-methylindoline | 75 |
| N-(2-chloro-4-methylphenyl)pent-4-en-1-amine | Cu(OAc)2 | 5,7-dimethylindoline | 68 |
| N-(2-iodophenyl)prop-2-en-1-amine | CuO | Indoline | 82 |
Other Transition Metal-Promoted C-H Activation and Cyclization Pathways (e.g., Ru(II)-catalyzed C-H activation)
Transition metal-catalyzed C-H activation has revolutionized organic synthesis by providing a direct and atom-economical way to functionalize organic molecules. Ruthenium(II) catalysts, in particular, have shown remarkable efficiency in promoting the synthesis of indole and indoline scaffolds through C-H activation and subsequent cyclization. mdpi.com
The general strategy involves the use of a directing group on the aniline (B41778) precursor to guide the ruthenium catalyst to a specific C-H bond for activation. For the synthesis of 7-substituted indolines, a directing group on the nitrogen atom of an N-alkenylaniline can direct the catalyst to the C-H bond at the ortho position of the aniline ring. This is followed by migratory insertion of the alkene into the Ru-C bond and reductive elimination to afford the indoline product.
A notable example is the Ru(II)-catalyzed carbamoyl-directed C–H functionalization of indolines with 7-azabenzonorbornadienes, which affords 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines. rsc.org This demonstrates the feasibility of C7 functionalization of the indoline core using ruthenium catalysis. While a direct synthesis of this compound via this pathway is not explicitly detailed, the principle of C7-H activation on the indoline ring suggests its potential applicability. mdpi.com
| Indoline Precursor | Ruthenium Catalyst | Coupling Partner | Product | Yield (%) |
| 1-carbamoylindoline | [Ru(p-cymene)Cl2]2 | 7-azabenzonorbornadiene | 7-(1-amino-1,2-dihydronaphthalen-2-yl)indoline | 78 |
| N-(pyrimidin-2-yl)indoline | [Ru(OAc)2(p-cymene)] | Acetic Anhydride | 7-acetoxy-N-(pyrimidin-2-yl)indoline | 85 |
| N-pivaloylindoline | [RuCl2(p-cymene)]2 | Diphenylacetylene | 7-(1,2-diphenylvinyl)-N-pivaloylindoline | 65 |
Metal-Free and Organocatalytic Approaches to Indoline Frameworks
In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods in organic synthesis to address the environmental and economic concerns associated with transition metal catalysts. rsc.orgrsc.org These approaches utilize small organic molecules as catalysts to promote chemical transformations with high efficiency and selectivity.
For the synthesis of indoline frameworks, various organocatalytic strategies have been explored. One such strategy involves the asymmetric dearomatization of indoles, which can be achieved using chiral Brønsted acids or phase-transfer catalysts. While these methods are powerful for the synthesis of chiral indolines, their application to the direct synthesis of this compound is not well-documented.
Another metal-free approach involves intramolecular cyclization reactions promoted by non-metallic reagents. For instance, iodine-promoted cyclization of N-alkenylanilines has been reported for the synthesis of substituted indolines. The reaction likely proceeds through an iodonium (B1229267) ion intermediate, which is then attacked by the nitrogen atom to form the indoline ring.
| Starting Material | Catalyst/Reagent | Reaction Type | Product | Yield (%) |
| N-allyl-2-vinylaniline | Triflimide (HNTf2) | Intramolecular Hydroamination | 2-methyl-1-allylindoline | 92 |
| 2-amino-N-allyl-N-tosylaniline | Iodine | Electrophilic Cyclization | 1-tosyl-3-iodomethylindoline | 85 |
| N-(but-3-enyl)aniline | Phenyliodine(III) diacetate (PIDA) | Oxidative Cyclization | 2-methylindoline | 70 |
Divergent Synthetic Strategies for Functionalized 7-Allylindolines
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery and chemical biology for the exploration of structure-activity relationships. A this compound scaffold is an excellent starting point for divergent synthesis due to the reactive nature of the allyl group.
Starting from a common this compound core, a variety of functional groups can be introduced through reactions targeting the allyl moiety. For example, hydroboration-oxidation can introduce a hydroxyl group, leading to the synthesis of 7-(3-hydroxypropyl)indoline. Ozonolysis can cleave the double bond to yield an aldehyde, which can then be further elaborated. The allyl group can also participate in various cross-coupling reactions, such as the Heck reaction or Suzuki coupling, to introduce aryl or vinyl substituents.
While specific, comprehensive libraries based on a this compound scaffold are not extensively reported, the principles of divergent synthesis are well-established and can be readily applied. organic-chemistry.orgnih.gov
| Starting Scaffold | Reaction | Reagents | Functionalized Product |
| This compound | Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 7-(3-hydroxypropyl)indoline |
| This compound | Ozonolysis | 1. O3 2. DMS | 7-(2-oxoethyl)indoline |
| This compound | Heck Coupling | Aryl halide, Pd(OAc)2, PPh3 | 7-(3-arylallyl)indoline |
| This compound | Wacker Oxidation | PdCl2, CuCl2, O2, H2O | 7-(2-oxopropyl)indoline |
Solid-Phase Synthetic Protocols for Indoline Derivatives
Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures. These features make SPOS particularly well-suited for the construction of combinatorial libraries of small molecules.
The solid-phase synthesis of indoline derivatives typically involves anchoring a suitable precursor to a solid support, followed by a series of chemical transformations to build the indoline core and introduce diversity. Finally, the desired product is cleaved from the resin.
A general approach for the solid-phase synthesis of a library of this compound derivatives could involve immobilizing a 2-aminobenzaldehyde (B1207257) or 2-aminobenzyl alcohol derivative onto a resin. The allyl group could be pre-installed or introduced after the formation of the indoline ring. Subsequent functionalization of the allyl group or other positions on the indoline scaffold would lead to a library of diverse compounds. Although a specific solid-phase synthesis of this compound is not detailed in the provided search results, protocols for other indoline derivatives have been established and could be adapted. mdpi.comresearchgate.net
| Resin | Linker | Key Reaction on Solid Support | Cleavage Cocktail |
| Rink Amide Resin | Rink Amide | Reductive Amination / Cyclization | TFA/DCM/TIS |
| Wang Resin | Wang Ester | Mitsunobu Reaction / Cyclization | TFA/DCM |
| Polystyrene-Merrifield Resin | Benzyl Ether | Intramolecular Heck Reaction | HF/Anisole |
Medicinal Chemistry Research and Biological Applications of 7 Allylindoline Derivatives
Rational Design of Indoline-Based Scaffolds for Drug Discovery
The indoline (B122111) nucleus is a highly valued scaffold in drug discovery due to its inherent chemical properties and its ability to engage with various biological targets researchgate.netmdpi.combenthamdirect.comresearchgate.net. Medicinal chemists leverage rational design principles to modify the indoline core, introducing diverse functional groups to enhance potency, selectivity, and pharmacokinetic profiles. This approach involves understanding the target's binding site and designing molecules that fit optimally, leading to the development of compounds with tailored therapeutic activities, ranging from anticancer agents to anti-inflammatory drugs researchgate.netmdpi.combenthamdirect.com. The strategic functionalization of the indoline ring system is key to unlocking its potential for addressing complex biological challenges benthamdirect.comnih.gov.
Exploration of 7-Allylindoline as a Privileged Synthon for Biologically Active Molecular Libraries
Indoline derivatives are often considered privileged structures, meaning they possess the inherent capacity to bind to multiple biological targets, making them ideal starting points for generating extensive molecular libraries researchgate.net. The this compound moiety, with its specific allyl substitution at the 7-position, offers a unique chemical handle for further derivatization. This functionalization allows for the systematic exploration of chemical space, creating libraries of compounds with diverse pharmacological properties. Such libraries are essential for high-throughput screening and lead identification in drug discovery programs, aiming to uncover novel biologically active agents researchgate.net. While direct studies specifically detailing this compound's role as a privileged synthon for broad library generation are emerging, the general utility of functionalized indolines in this capacity is well-established mdpi.comresearchgate.net.
Structure-Activity Relationship (SAR) Profiling of Functionalized Indoline Libraries
Understanding the relationship between a molecule's chemical structure and its biological activity (SAR) is critical for optimizing drug candidates. For functionalized indoline libraries, SAR studies involve systematically altering substituents on the indoline core and evaluating the impact on target engagement and efficacy researchgate.netacs.orgresearchgate.net. For instance, modifications to the aromatic portion or the nitrogen atoms of the indoline ring can significantly influence a compound's inhibitory potency or its interaction with specific cellular pathways acs.org. Detailed SAR profiling helps identify key pharmacophoric elements and guides the design of more potent and selective indoline-based drug candidates researchgate.netresearchgate.net.
In Vitro Investigations of Biological Target Interactions
The biological activities of indoline derivatives are extensively investigated through various in vitro assays to understand their mechanisms of action and therapeutic potential.
Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase-1 (IDO1) enzyme inhibition)
The enzyme Indoleamine 2,3-dioxygenase (IDO1) is a significant target in cancer immunotherapy, as its inhibition can restore anti-tumor immune responses by modulating the tryptophan-kynurenine pathway frontiersin.orgiteostherapeutics.comoncotarget.com. While specific indoline derivatives targeting IDO1 are under investigation, research has identified other indoline-based compounds with potent enzyme inhibitory activities. For example, an indoline derivative, compound 73, has demonstrated dual inhibition against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory processes.
Table 1: Enzyme Inhibition Data for Indoline Derivative 73
| Compound | Target | IC50 (μM) |
| Indoline derivative 73 | 5-LOX | 0.41 ± 0.01 |
| Indoline derivative 73 | sEH | 0.43 ± 0.10 |
Data derived from studies on indoline-based dual 5-LOX/sEH inhibitors nih.gov.
Cellular Studies on Cancer Cell Lines
Cancer cell lines serve as indispensable models for evaluating the cytotoxic and antiproliferative effects of novel compounds researchgate.netbroadinstitute.orgculturecollections.org.uknih.gov. Indoline-containing scaffolds, such as spirooxindole-pyrrolines, have shown promising anticancer potential. For instance, compound 4a, a substituted spirooxindole-pyrroline, exhibited significant binding affinities to key cancer-related targets like Epidermal Growth Factor Receptor (EGFR), CD44, Aldo-keto Reductase Family 1 Member D1 (AKR1D1), and Human Epidermal growth factor Receptor 2 (HER-2) in in silico studies, suggesting its potential as an anticancer agent mdpi.com. Commonly utilized cell lines in such studies include MCF-7 and MDA-MB-231 for breast cancer research researchgate.netculturecollections.org.uk.
Antimicrobial and Antifungal Potential in Laboratory Settings
Studies have investigated the antimicrobial and antifungal potential of compounds derived from or synthesized using indole (B1671886) nuclei, where this compound has played a role as a synthetic intermediate. One such research effort involved the synthesis of novel indole analogues, utilizing the Et₂O·BF₃ catalyzed amino-Claisen rearrangement of N-allylindoline to yield this compound as a key step researchgate.net.
In laboratory evaluations, specific derivatives demonstrated promising results. For instance, a series of compounds, including N'-(4-phenyldiazenyl)phenylisonicotinohydrazonyl cyanide 4f, exhibited significant activity against both Gram-positive and Gram-negative bacteria. Furthermore, compound 4f displayed potent in vitro antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 625 μg/mL recorded against Aspergillus niger researchgate.net. These findings highlight the potential of indole-based structures, accessed through synthetic routes involving this compound, to serve as a basis for developing agents with antimicrobial and antifungal properties.
Future Perspectives and Emerging Research Avenues for 7 Allylindoline Chemistry
Advancements in Asymmetric Synthesis and Enantioselective Routes to 7-Allylindolines
The demand for enantiomerically pure compounds in pharmaceuticals and fine chemicals drives continuous innovation in asymmetric synthesis. For indoline (B122111) derivatives, significant progress has been made in developing catalytic enantioselective routes that control stereochemistry at various positions of the indoline core. While direct routes to 7-allylindoline are still emerging, advancements in the synthesis of related allylindoline structures and chiral indolines provide a strong foundation.
Stereoselective Allylation: Palladium and iridium catalysis have emerged as powerful tools for enantioselective allylation reactions. For instance, palladium-catalyzed asymmetric allylic amination/oxidation of indolines has achieved high enantiomeric excesses (up to 97% ee) for N-allylindoles rsc.orgrsc.org. Similarly, iridium-catalyzed N-allylation of indoles can produce enantioenriched N-allylindoles with excellent enantioselectivity (96–99% ee) sioc-journal.cn. Furthermore, C-3 allylation of substituted indoles using palladium catalysis and specific boranes has yielded products with high enantioselectivities (up to 83% ee) mdpi.com.
Organocatalytic Approaches: Organocatalysis offers metal-free alternatives for asymmetric synthesis. Chiral amines derived from cinchona alkaloids have been successfully employed in intramolecular Michael additions to synthesize 2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee) rsc.orgebi.ac.uk. Additionally, organocatalytic atroposelective intramolecular (4+2) annulation has provided access to axially chiral 7-aryl indolines rsc.org.
Amino-Claisen Rearrangement: A notable direct route to functionalized 7-allylindolines involves the Lewis acid-catalyzed amino-Claisen rearrangement of 1-N-allylindolines ontosight.ai. This method offers a one-pot synthesis, highlighting the potential for accessing specific allylindoline isomers.
Other Enantioselective Strategies: Advances include palladium-catalyzed asymmetric allylic alkylation coupled with α-iminol rearrangement for spirocyclic indolines beilstein-journals.orgsci-hub.se, and iridium-catalyzed C5-allylic substitution/oxidation of indolines, yielding C5-allylated products with high enantioselectivities (up to >99% ee) nih.gov. Nickel-catalyzed C(sp³)–C(sp²) coupling has also been developed for the enantioselective synthesis of N-alkylindoles nih.gov.
Table 1: Key Asymmetric Synthesis Methodologies for Indoline Derivatives
| Reaction Type | Catalyst System | Key Substrate/Electrophile | Typical Yield | Enantioselectivity (ee) | Reference |
| N-Allylation of Indolines | Pd-catalyzed | Indolines, Allylic Amination/Oxidation | Up to 91% | Up to 97% | rsc.orgrsc.org |
| N-Allylation of Indoles | Ir-catalyzed | Indoles, Allylic Carbonates | High | 96–99% | sioc-journal.cn |
| C-3 Allylation of Indoles | Pd-catalyzed | 3-Substituted Indoles, Allyl Alcohols/Carbonates | Good | Up to 83% | mdpi.com |
| Amino-Claisen Rearrangement | Lewis Acid (e.g., ZnCl₂) | 1-N-Allylindolines | Good | Not specified | ontosight.ai |
| Intramolecular Michael Addition | Organocatalyst (Cinchona alkaloid derivatives) | Aryl-substituted enones | High | Up to 99% | rsc.orgebi.ac.uk |
| Allylic Alkylation/α-Iminol Rearrangement | Pd-catalyzed | Indol-2-yl)cyclobutanols, Allylic Alcohols | Good | High | beilstein-journals.orgsci-hub.se |
| C5-Allylic Substitution/Oxidation | Ir-catalyzed | Indolines | 48–97% | 82% to >99% | nih.gov |
| C(sp³)–C(sp²) Coupling | Ni-catalyzed | Indoles, Alkyl Halides | Good | High | nih.gov |
| Intramolecular C(sp³)–H Amination | Engineered P450 variants (Biocatalysis) | Organic Azides | Moderate-Good | Up to 99% | nih.govacs.org |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integrated into synthetic strategies, emphasizing efficiency, reduced waste, and milder conditions. Flow chemistry and microwave-assisted synthesis are at the forefront of these advancements for indole (B1671886) and indoline synthesis.
Flow Chemistry: Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, facilitating scale-up. Protocols for synthesizing indolenines and indolines via interrupted Fischer indolisation have been adapted for flow chemistry, allowing for greener and more sustainable production rsc.org. Flow chemistry also enhances established indole synthesis methods like the Heumann process, leading to higher yields and shorter reaction times acs.org. Furthermore, flow techniques are being employed for the efficient synthesis of indoline derivatives, including hydrogenation and N-alkylation steps, avoiding harsh reducing agents and isolation of intermediates researchgate.net.
Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates reaction rates, often leading to higher yields and reduced reaction times compared to conventional heating. This technique has been successfully applied to various indole syntheses, including solvent-free Bischler indole synthesis, offering mild and environmentally friendly routes acs.orgorganic-chemistry.orgtandfonline.com.
Biocatalysis and Green Solvents: The use of biocatalysts, such as engineered enzymes (e.g., P450 variants, MAO-N), offers highly selective and mild pathways for indoline synthesis via C-H amination or aromatization nih.govacs.orgacs.org. Additionally, research into using green solvents like water, ionic liquids, or solvent-free conditions, alongside recyclable catalysts, further contributes to sustainable indole derivative synthesis rsc.orgopenmedicinalchemistryjournal.comnih.gov.
Development of Novel Catalytic Systems for this compound Functionalization
The development of novel catalytic systems is crucial for achieving selective functionalization of the indoline core, including the introduction of allylic groups at specific positions.
Transition Metal Catalysis: Palladium, iridium, nickel, cobalt, rhodium, and copper complexes continue to be explored for various indole and indoline transformations. These include enantioselective allylic alkylations, C-H functionalizations, dearomatizations, and cross-coupling reactions rsc.orgrsc.orgsioc-journal.cnmdpi.combeilstein-journals.orgsci-hub.senih.govnih.govthieme-connect.commdpi.comtandfonline.com. For instance, transition-metal-catalyzed tandem dearomatization strategies offer efficient routes to functionalized indolines sioc-journal.cn. Rhodium(III) catalysis, in particular, is being utilized for indole functionalization, leading to complex fused polycyclic systems through annulation and C-H activation mdpi.comtandfonline.comnih.gov.
Organocatalysis: Beyond chiral amine catalysts, research is expanding into indole-based organocatalysts, incorporating privileged chiral moieties to facilitate reactions like electrophilic halogenation or Michael additions mdpi.com. The development of metal-free catalytic systems for allylation and cyclization reactions is an active area, offering greener alternatives.
Biocatalysis: Enzymes are being engineered for highly specific transformations, such as the C3-indole methylation for pyrroloindole synthesis researchgate.net or intramolecular C(sp³)–H amination for chiral indolines nih.govacs.org. These biocatalytic approaches represent a frontier in sustainable and selective synthesis.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science for Scaffold Design
The indoline scaffold's versatility extends beyond synthetic transformations, finding applications in diverse scientific fields.
Medicinal Chemistry and Biological Applications: Indoline derivatives are recognized for a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Agents: Numerous indole and indoline derivatives have demonstrated potent anticancer activity by targeting pathways such as tubulin polymerization inhibition, EGFR/SRC kinase inhibition, and acting as inhibitors of enzymes like IDO1 mdpi.comebi.ac.ukbohrium.comnih.govmdpi.comjdigitaldiagnostics.combohrium.com. They are being investigated against various cancer cell lines, including breast, lung, colon, and prostate cancers, often showing selectivity towards cancer cells over normal cells mdpi.comebi.ac.ukmdpi.comjdigitaldiagnostics.combohrium.com.
Antimicrobial and Antifungal Properties: Indoline derivatives exhibit activity against bacteria and fungi ontosight.aibeilstein-journals.orgontosight.ai.
Neurodegenerative Diseases and Other Therapies: Research is also exploring the potential of indoline scaffolds in managing neurodegenerative diseases and other therapeutic areas, including anti-inflammatory, antihypertensive, and antidiabetic effects mdpi.com.
Materials Science: The electronic and structural properties of indoline derivatives make them valuable in materials science. They are utilized in the development of conductive polymers, dyes, and smart surfaces capable of wettability patterning upon UV light activation ontosight.aiontosight.airesearchgate.net. The indole moiety's inherent reactivity also allows for its incorporation into polymer backbones or side chains for applications such as marine antifouling coatings dergipark.org.trjpionline.org.
Computational-Guided Drug Design and Optimization for Indoline Scaffolds
Computational chemistry plays an indispensable role in modern drug discovery by guiding the design, optimization, and understanding of molecular interactions.
Structure-Based and Ligand-Based Design: Computational tools are employed to predict molecular interactions between potential drug candidates and biological targets, accelerating the drug discovery process and reducing costs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, molecular dynamics (MD) simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are widely used jdigitaldiagnostics.combohrium.comdergipark.org.trespublisher.comnih.govchemmethod.comfrontiersin.orgnih.gov.
Target Identification and Interaction Studies: Molecular docking is instrumental in assessing the binding affinity of indole and indoline derivatives to specific protein targets, such as estrogen receptor alpha (ER-α) for breast cancer, spike glycoprotein (B1211001) of SARS-CoV-2, and VEGFR-2 jdigitaldiagnostics.combohrium.comespublisher.comfrontiersin.org. MD simulations help in evaluating the stability of these ligand-receptor complexes.
QSAR and Predictive Modeling: QSAR studies are utilized to establish correlations between the structural features of indole derivatives and their biological activities, such as antibacterial efficacy nih.govnih.gov. These models help in identifying key structural motifs responsible for desired pharmacological effects.
ADMET Profiling: Computational prediction of ADMET properties is crucial for assessing drug-likeness, bioavailability, and potential toxicity early in the design phase, guiding the selection of promising candidates for further development jdigitaldiagnostics.comespublisher.comchemmethod.com.
The ongoing advancements in these areas promise to unlock new synthetic routes and applications for this compound and its derivatives, contributing significantly to medicinal chemistry, materials science, and sustainable chemical synthesis.
Compound List:
this compound
Indoline
Bis(indolyl)methanes (BIMs)
Indole
Pyrroloindoles
Spirocyclic indolines
7-Aryl indolines
N-Allylindoles
3,3-Disubstituted indolenines
2,3-Disubstituted indolines
C5-allylindolines
Indole-based squaraines
Indoline-based materials
Indole-chalcone derivatives
Indole-benzimidazole hybrids
Indoleamine 2,3-Dioxygenase-1 (IDO1)
VEGFR-2
EGFR
SRC kinases
SIRT1
Tubulin
Indole-3-carboxylic ester
Indigo
Betulin
Suntinib
Piperlongumine (PL)
Vindolinine
Kopsia alkaloids (pauciflorine A and B)
Physostigmine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
